1'-Boc-spiro[6-methoxy-indene-2,4'-piperidin]-1(3H)-one
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Overview
Description
1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one is a complex organic compound characterized by its spirocyclic structure. The compound features a spiro linkage between an indene and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group and a methoxy substituent. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable indene derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, to facilitate the cyclization process. The Boc protecting group is introduced to protect the amine functionality during the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of the free amine derivative.
Scientific Research Applications
1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The Boc protecting group can be removed to reveal the active amine, which may further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-diol/dione: Another spirocyclic compound with different substituents.
2,2’,3,3’-Tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol (SPINOL): A spirocyclic compound used as a chiral ligand in asymmetric synthesis.
Uniqueness
1’-Boc-spiro[6-methoxy-indene-2,4’-piperidin]-1(3H)-one is unique due to its specific combination of a Boc-protected piperidine and a methoxy-substituted indene. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl 5-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-9-7-19(8-10-20)12-13-5-6-14(23-4)11-15(13)16(19)21/h5-6,11H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVOFISPQZRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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